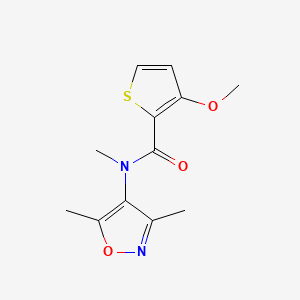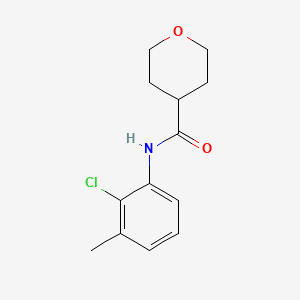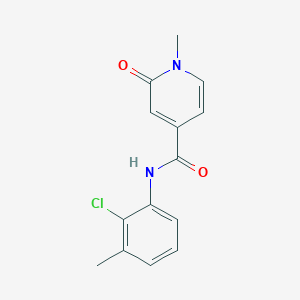![molecular formula C17H24N2O B7585935 (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585935.png)
(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone, also known as DMDD, is a compound that has been used in scientific research for its potential therapeutic applications. DMDD is a synthetic compound that belongs to the class of compounds known as diazabicyclo nonanes.
Mechanism of Action
The exact mechanism of action of (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is not fully understood. However, it has been suggested that (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone may act on the GABAergic system, which is involved in the regulation of anxiety and seizures. (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has also been shown to have an effect on the dopaminergic system, which is involved in the regulation of movement and mood.
Biochemical and Physiological Effects:
(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a decrease in anxiety and seizures. (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has also been shown to increase the levels of dopamine in the brain, which can lead to an improvement in mood and movement.
Advantages and Limitations for Lab Experiments
One advantage of using (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone in lab experiments is its ability to selectively target certain neurotransmitter systems. This can be useful in studying the specific effects of these systems on behavior and physiology. However, one limitation of using (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone is its potential toxicity. Further research is needed to determine the optimal dosage and administration of (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone in lab experiments.
Future Directions
There are several future directions for research on (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone. One area of research is the potential use of (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the development of new synthetic analogs of (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone that may have improved therapeutic properties. Additionally, further research is needed to determine the optimal dosage and administration of (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone in lab experiments.
Synthesis Methods
(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylphenylacetonitrile with 3,9-diazabicyclo[4.2.1]nonane in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with methyl iodide to yield (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone.
Scientific Research Applications
(2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anticonvulsant, analgesic, and anxiolytic properties. (2,4-Dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
(2,4-dimethylphenyl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-12-4-7-16(13(2)10-12)17(20)19-9-8-14-5-6-15(11-19)18(14)3/h4,7,10,14-15H,5-6,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMPWOFEQMOKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC3CCC(C2)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)



![5-fluoro-N,2-dimethyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B7585893.png)

![5-cyclopropyl-N-[1-(3-pyrazol-1-ylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7585910.png)





![(2,4-Dimethyl-1,3-thiazol-5-yl)-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methanone](/img/structure/B7585949.png)